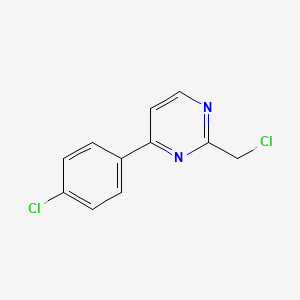2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine
CAS No.:
Cat. No.: VC16946231
Molecular Formula: C11H8Cl2N2
Molecular Weight: 239.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8Cl2N2 |
|---|---|
| Molecular Weight | 239.10 g/mol |
| IUPAC Name | 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine |
| Standard InChI | InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |
| Standard InChI Key | KSWPWVUMQAMOIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) functionalized with two distinct substituents:
-
Position 2: A chloromethyl group (), which introduces reactivity for nucleophilic substitution.
-
Position 4: A 4-chlorophenyl group (), contributing aromaticity and steric bulk.
The IUPAC name, 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine, reflects this substitution pattern. The SMILES notation for the compound is , and its InChIKey is KSWPWVUMQAMOIY-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.10 g/mol |
| CAS Number | 944906-03-0 |
| SMILES | ClC1=CC=C(C=C1)C2=NC(=NC=C2Cl)CCl |
Synthesis and Reaction Pathways
Optimization Challenges
Key challenges in synthesizing this compound include:
-
Regioselectivity: Ensuring precise substitution at positions 2 and 4.
-
Stability of Intermediates: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.
-
Purification: Chromatographic techniques (e.g., silica gel with hexane/ethyl acetate eluents) are critical for isolating the pure product .
Physicochemical and Spectroscopic Properties
Physical State and Solubility
The compound is typically obtained as a solid or oil, depending on purification methods. Its solubility profile includes:
-
High Solubility: In polar aprotic solvents (e.g., acetonitrile, dichloromethane).
-
Low Solubility: In water and nonpolar solvents (e.g., hexane).
Spectroscopic Characterization
-
NMR Spectroscopy:
-
NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), chloromethyl () protons (δ 4.5–5.0 ppm), and pyrimidine ring protons (δ 8.0–9.0 ppm).
-
NMR: Peaks corresponding to the pyrimidine carbons (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and chloromethyl carbon (δ 45–50 ppm).
-
-
Mass Spectrometry: A molecular ion peak at 239.10 () with fragments at 204 () and 168 () .
Challenges and Future Perspectives
Stability and Toxicity Concerns
-
Hydrolytic Instability: The chloromethyl group may hydrolyze to a hydroxymethyl derivative, requiring stabilized formulations.
-
Environmental Impact: Chlorinated compounds often pose ecotoxicity risks, necessitating green chemistry approaches.
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
-
Catalytic Applications: Exploring use in asymmetric synthesis or photocatalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume